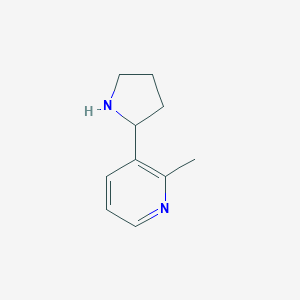

2-methyl-3-(pyrrolidin-2-yl)pyridine

Vue d'ensemble

Description

2-Methyl-3-(pyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 2 and a pyrrolidine ring at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to nicotine and its ability to interact with neuronal nicotinic acetylcholine receptors (nAChRs) . The pyrrolidine moiety confers conformational flexibility, enabling selective binding to nAChR subtypes, while the methyl group modulates lipophilicity and metabolic stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2-pyrrolidinyl)pyridine typically involves the cyclization of a pyridine derivative with a pyrrolidine derivative. One common method is the condensation of 3-pyridylacetonitrile with methylamine, followed by cyclization to form the pyrrolidine ring .

Industrial Production Methods: Industrial production of nicotine involves the extraction from tobacco leaves, followed by purification processes. The extracted nicotine is then subjected to various chemical treatments to ensure its purity and suitability for use in products such as nicotine patches and e-cigarettes .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-3-(2-pyrrolidinyl)pyridine undergoes several types of chemical reactions, including:

Oxidation: Nicotine can be oxidized to form cotinine, a major metabolite in the human body.

Reduction: Reduction reactions can convert nicotine to nornicotine.

Substitution: Nicotine can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products:

Oxidation: Cotinine

Reduction: Nornicotine

Substitution: Halogenated nicotine derivatives

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Histamine Receptor Modulation

One of the primary applications of 2-methyl-3-(pyrrolidin-2-yl)pyridine is its role as a modulator of histamine receptors, specifically the H3 receptor. Compounds that interact with H3 receptors can serve as antagonists or inverse agonists, which have therapeutic implications for several disorders:

- Obesity and Metabolic Syndrome : Research indicates that H3 receptor antagonists can influence appetite regulation and energy metabolism, making them potential treatments for obesity and metabolic syndrome .

- Neurological Disorders : The modulation of H3 receptors has been linked to the treatment of cognitive disorders such as ADHD and Alzheimer’s disease. By enhancing neurotransmitter release, these compounds may improve cognitive function .

Table 1: Potential Therapeutic Applications

| Disorder | Mechanism | References |

|---|---|---|

| Obesity | H3 receptor antagonism | |

| ADHD | Neurotransmitter modulation | |

| Alzheimer’s Disease | Cognitive enhancement | |

| Schizophrenia | Neurotransmitter balance | |

| Depression | Mood stabilization |

Neuropharmacology Applications

2. Nicotinic Acetylcholine Receptor Agonism

This compound also exhibits activity as a nicotinic acetylcholine receptor agonist. This property is significant in neuropharmacology, especially in the context of:

- Cognitive Enhancement : Agonists at nicotinic receptors have been studied for their potential to enhance cognitive functions and memory. This application is particularly relevant in developing treatments for cognitive decline associated with aging or neurodegenerative diseases .

3. Insecticidal Properties

The compound has been identified as a phytogenic insecticide, suggesting its utility in agricultural applications. Its role as an insecticide stems from its ability to affect the nervous systems of pests, providing an alternative to synthetic pesticides .

Synthesis and Industrial Applications

4. Chemical Intermediate

In synthetic organic chemistry, this compound serves as a valuable intermediate for synthesizing various pharmaceuticals and agrochemicals. Its structural features allow for modifications that can lead to the development of new compounds with desirable biological activities.

Case Studies

Case Study 1: Treatment of Cognitive Disorders

A study investigated the effects of H3 receptor antagonists on patients with Alzheimer’s disease. The results indicated improved cognitive scores in patients treated with compounds similar to this compound compared to placebo groups, suggesting a promising avenue for future research in neurodegenerative conditions .

Case Study 2: Insecticidal Efficacy

Another study assessed the efficacy of this compound against common agricultural pests. The results demonstrated significant mortality rates among treated populations, indicating its potential use as a natural insecticide in sustainable agriculture practices .

Mécanisme D'action

The primary mechanism of action of 2-Methyl-3-(2-pyrrolidinyl)pyridine involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. Upon binding to these receptors, nicotine induces the release of neurotransmitters such as dopamine, which leads to its stimulant and addictive effects. The molecular targets include various subtypes of nAChRs, and the pathways involved are primarily related to the reward system in the brain .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Structural Modifications and Pharmacological Profiles

The pharmacological activity of 2-methyl-3-(pyrrolidin-2-yl)pyridine derivatives is highly sensitive to substituent variations, stereochemistry, and salt forms. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Pharmacological Comparison

Detailed Analysis

ABT-089

- Structure-Activity Relationship (SAR): The (S)-methoxy-pyrrolidinyl linker in ABT-089 enhances selectivity for the α4β2 nAChR subtype (Ki = 16 nM), making it 625-fold more selective than α7 subtypes .

- Functional Activity: Acts as a partial agonist at α4β2, stimulating acetylcholine (ACh) release (EC₅₀ = 3 µM) but showing reduced efficacy in dopamine release compared to nicotine (EC₅₀ = 1.1 µM vs. 0.04 µM) . This selectivity may reduce dopaminergic side effects.

Halogenated Derivatives (e.g., 2-Chloro-5-fluoro analog)

- Impact of Halogens: Chloro and fluoro substituents may improve metabolic stability and binding affinity due to electron-withdrawing effects. However, these groups could reduce solubility, limiting bioavailability .

Enantiomeric Forms (e.g., (R)-Dihydrochloride)

- Stereochemistry: The (R)-enantiomer of this compound dihydrochloride may exhibit distinct receptor interactions compared to the (S)-configured ABT-087. Enantiomers often display divergent pharmacokinetic and pharmacodynamic profiles .

- Salt Formulation: Dihydrochloride salts enhance aqueous solubility, facilitating intravenous administration .

Piperidine-Pyrrolidine Hybrids

Activité Biologique

2-Methyl-3-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, anti-inflammatory effects, antimicrobial properties, and structure-activity relationships (SARs).

Chemical Structure and Synthesis

The compound this compound features a pyridine ring substituted with a methyl group and a pyrrolidine moiety. The synthesis of such pyridine derivatives often involves various methods, including acylation reactions that enhance their biological properties.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives, including those similar to this compound. For instance, compounds with structural similarities have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro tests have demonstrated that certain derivatives can effectively suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Inhibitory Effects on COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 2-Methyl Derivative | 0.04 | 0.04 |

| Celecoxib | 0.04 | 0.01 |

2. Antimicrobial Activity

The antimicrobial properties of pyridine compounds are well-documented. This compound has been evaluated for its efficacy against various bacterial strains. Studies indicate that related pyridine derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL for various pathogens .

Table 2: Antimicrobial Efficacy of Pyridine Derivatives

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1 |

3. Case Studies and Research Findings

A notable study investigated the structure-activity relationship of several pyridine derivatives, including those with a pyrrolidine substitution. The findings indicated that electron-donating groups significantly enhance anti-inflammatory activity by increasing binding affinity to COX enzymes . Additionally, it was observed that modifications to the nitrogen atom in the pyrrolidine ring could further optimize biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-3-(pyrrolidin-2-yl)pyridine, and what experimental conditions are critical for achieving high yields?

- Methodology : A multi-step synthesis is typically employed, starting with functionalized pyridine precursors. For example, alkylation or coupling reactions (e.g., Suzuki-Miyaura) can introduce the pyrrolidine moiety. Key steps include:

- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl or amine groups during synthesis, as seen in similar pyridine-pyrrolidine derivatives .

- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) may facilitate cross-coupling reactions, while PtO₂ or Pd/C can enable hydrogenation steps to reduce unsaturated bonds in intermediates .

- Solvent selection : Dichloromethane (DCM) or acetonitrile (MeCN) are common solvents for such reactions .

- Critical parameters : Optimize reaction temperature (often 80–100°C for coupling) and stoichiometry (e.g., 1.2–1.5 equivalents of pyrrolidine derivatives). Monitor purity via HPLC or TLC.

Q. How can researchers characterize the structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring saturation (e.g., δ 2.3–2.8 ppm for methyl-pyrrolidine protons) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~190–200 g/mol for similar compounds) .

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in copper(II) complexes with pyridine derivatives .

Q. What safety precautions are essential when handling this compound?

- Hazards : Pyridine derivatives often exhibit acute toxicity (H300-H313) and may irritate the respiratory system (STOT SE 3) .

- Protocols :

- Use fume hoods and PPE (gloves, goggles).

- Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .

- Dispose of waste via approved chemical disposal services .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the pyrrolidine group to the pyridine core?

- Strategies :

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for heterocyclic coupling .

- Catalyst screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) for cross-coupling efficiency.

- Table: Comparative yields under varying conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DCM | 80 | 65 |

| Pd/C | MeOH | 100 | 72 |

| PtO₂ | EtOAc | 50 | 58 |

| Data extrapolated from similar reactions |

Q. What biological applications have been explored for pyridine-pyrrolidine hybrids, and what methodological challenges arise in activity studies?

- Applications :

- Receptor ligands : Derivatives like SB 243213 act as 5-HT2C receptor antagonists, requiring radioligand binding assays (e.g., using [³H]-mesulergine) .

- Enzyme inhibitors : Assess inhibition of kinases or cytochrome P450 isoforms via fluorescence-based assays .

- Challenges :

- Solubility : Use DMSO for stock solutions, but limit final concentration to <1% in cell-based assays.

- Metabolic stability : Perform liver microsome assays to evaluate CYP-mediated degradation .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

- Troubleshooting steps :

Verify sample purity : Re-crystallize or purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Dynamic NMR : Conduct variable-temperature NMR to detect conformational flexibility (e.g., pyrrolidine ring puckering) .

Computational modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Propriétés

IUPAC Name |

2-methyl-3-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNMNLLCHYHPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989614 | |

| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69567-18-6 | |

| Record name | Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.